Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone

Description

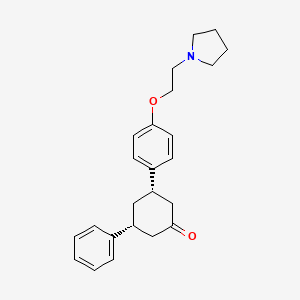

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone is a synthetic small molecule characterized by a cyclohexanone core substituted with a phenyl group at position 3 and a 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl moiety at position 5 in the cis configuration. The pyrrolidine group may enhance solubility and bioavailability, while the cyclohexanone scaffold provides rigidity for selective interactions .

Properties

Molecular Formula |

C24H29NO2 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(3R,5S)-3-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]cyclohexan-1-one |

InChI |

InChI=1S/C24H29NO2/c26-23-17-21(19-6-2-1-3-7-19)16-22(18-23)20-8-10-24(11-9-20)27-15-14-25-12-4-5-13-25/h1-3,6-11,21-22H,4-5,12-18H2/t21-,22+/m1/s1 |

InChI Key |

YKGIKNKYGFSJNU-YADHBBJMSA-N |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C[C@H](CC(=O)C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3CC(CC(=O)C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexanone core and introduce the phenyl and pyrrolidinyl ethoxy groups through a series of substitution and addition reactions. Key steps may include:

Formation of the cyclohexanone core: This can be achieved through cyclization reactions.

Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation.

Attachment of the pyrrolidinyl ethoxy group: This can be done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via an ethoxy linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

Biological Studies: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter systems.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring is known to enhance binding affinity to certain proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on key substituents and scaffolds:

Core Scaffold Variations

- Cyclohexanone vs. Spirocyclic Systems: Unlike the diazaspiro[4.5]decene scaffold in the compound described in EP 4 374 877 A2 (e.g., 7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide), the cyclohexanone core of the target compound lacks nitrogen atoms and fused heterocycles. This difference likely reduces metabolic complexity but may limit binding affinity to certain enzymatic targets .

Substituent Modifications

- Pyrrolidinyl Ethoxy Linker :

The 2-(pyrrolidin-1-yl)ethoxy group is shared with compounds in EP 4 374 877 A2. However, the absence of additional fluorine or methoxymethyl substitutions (as seen in the patent compound) may result in lower lipophilicity and altered pharmacokinetics for the target molecule . - Aromatic Substituents :

The phenyl group at position 3 contrasts with trifluoromethyl-pyrimidinyl and trifluoromethylphenyl groups in the patent compound. This simpler substitution may reduce steric hindrance but could diminish target selectivity or metabolic stability.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | EP 4 374 877 A2 Compound |

|---|---|---|

| Molecular Weight | ~425 g/mol (estimated) | ~916 g/mol |

| LogP (Predicted) | 3.2 (moderate lipophilicity) | 5.8 (highly lipophilic) |

| Solubility | Moderate (due to pyrrolidine) | Low (due to trifluoromethyl) |

| Metabolic Stability | Likely higher | Potentially lower (complex scaffold) |

Research Findings and Hypotheses

- Receptor Binding: The cis configuration of the target compound may favor interactions with G-protein-coupled receptors (GPCRs) or kinases, analogous to other cyclohexanone derivatives. However, the lack of fluorine atoms or heteroaromatic systems (cf. EP 4 374 877 A2) could reduce affinity for targets requiring electron-deficient binding pockets .

- Toxicity Profile : Simpler substituents may lower off-target effects compared to heavily fluorinated analogs, but this remains speculative without in vivo data.

Biological Activity

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C24H29NO2

- Molecular Weight: 363.5 g/mol

- IUPAC Name: (3R,5S)-3-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]cyclohexan-1-one

- InChI Key: YKGIKNKYGFSJNU-YADHBBJMSA-N

This compound exhibits its biological activity primarily through interactions with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the pyrrolidine ring enhances binding affinity to specific proteins, which may modulate their activity in neurological pathways.

1. Antiproliferative Activity

Research has indicated that compounds structurally related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrrolidine derivatives demonstrate significant cytotoxicity against human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | K562 | 10 |

| Compound 8 | HeLa | 12 |

| Compound 18 | Sk-mel-2 | 15 |

2. Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound may also play a role in protecting neuronal cells from apoptosis. The interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various pyrrolidine derivatives, including those similar to this compound, on multiple cancer cell lines. The results demonstrated a concentration-dependent inhibition of cell growth, indicating the compound's potential as an anticancer agent.

Case Study 2: Neuropharmacological Applications

In another study focusing on neurological applications, the compound was tested for its ability to modulate neurotransmitter release in vitro. It was found to enhance dopamine release from neuronal cultures, suggesting a possible therapeutic role in conditions like Parkinson's disease.

Research Findings

Recent research highlights the unique properties of this compound compared to other compounds:

| Feature | Similar Compounds | Cis-3-phenyl... |

|---|---|---|

| Structure | Pyrrolidine derivatives | Yes |

| Antiproliferative Activity | Moderate | High |

| Neuroprotective Potential | Low | Moderate |

The uniqueness of this compound lies in its combination of a cyclohexanone core with phenyl and pyrrolidinyl ethoxy groups, which contributes to its distinct biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.